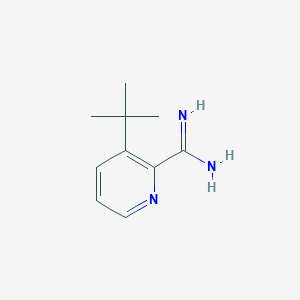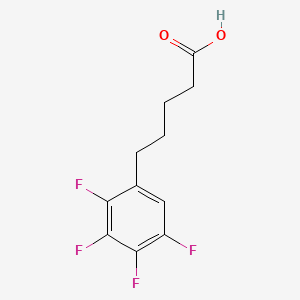
5-(2,3,4,5-Tetrafluorophenyl)pentanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,3,4,5-Tetrafluorophenyl)pentanoic Acid is a fluorinated organic compound characterized by a pentanoic acid backbone with a 2,3,4,5-tetrafluorophenyl group attached to the fifth carbon atom. This compound is notable for its unique chemical properties due to the presence of fluorine atoms, which can significantly alter its reactivity and physical characteristics.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,3,4,5-tetrafluorophenol as the starting material.
Reaction Steps: The compound can be synthesized through a series of reactions including Friedel-Crafts acylation, where the tetrafluorophenol is reacted with pentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Purification: The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow chemistry to ensure consistent quality and yield.
Safety Measures: Due to the reactive nature of fluorinated compounds, stringent safety measures are implemented to handle and dispose of chemicals properly.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can occur at the fluorine-substituted benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and their derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted phenyl compounds.
科学的研究の応用
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: It serves as a fluorescent probe in biological imaging due to its ability to bind to biomolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The fluorine atoms enhance its binding affinity and specificity, leading to more effective biological interactions. The exact mechanism depends on the specific application and target molecule.
類似化合物との比較
4-(2,3,4,5-Tetrafluorophenyl)butanoic Acid: Similar structure but with a shorter carbon chain.
3-(2,3,4,5-Tetrafluorophenyl)propanoic Acid: Shorter carbon chain and different positioning of the fluorophenyl group.
Uniqueness: 5-(2,3,4,5-Tetrafluorophenyl)pentanoic Acid is unique due to its longer carbon chain, which can influence its physical properties and reactivity compared to its shorter-chain counterparts.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
特性
分子式 |
C11H10F4O2 |
|---|---|
分子量 |
250.19 g/mol |
IUPAC名 |
5-(2,3,4,5-tetrafluorophenyl)pentanoic acid |
InChI |
InChI=1S/C11H10F4O2/c12-7-5-6(3-1-2-4-8(16)17)9(13)11(15)10(7)14/h5H,1-4H2,(H,16,17) |
InChIキー |
LDIIJDOSJJDUCQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1F)F)F)F)CCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


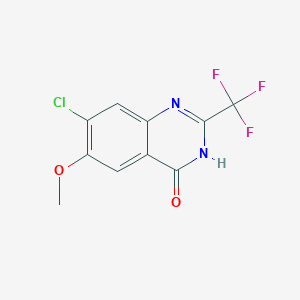
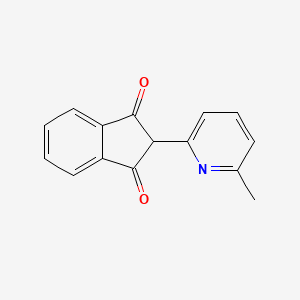
![2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15330782.png)
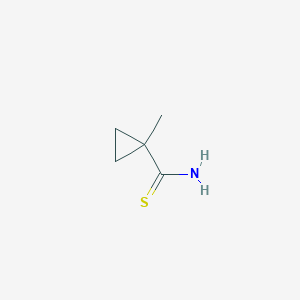
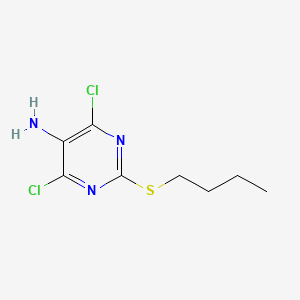

![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine](/img/structure/B15330796.png)
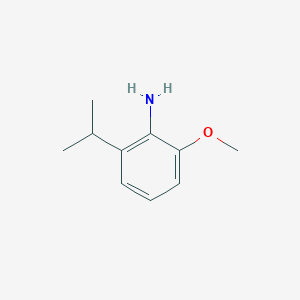


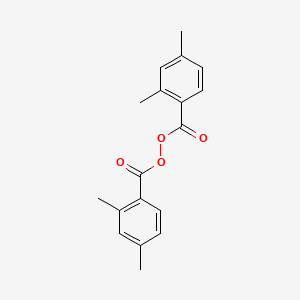
![2,6,8-Trimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B15330829.png)

